molecular formula C21H21BrN2O2S B11601584 [5-bromo-1-(2-phenoxyethyl)-1H-indol-3-yl](morpholin-4-yl)methanethione

[5-bromo-1-(2-phenoxyethyl)-1H-indol-3-yl](morpholin-4-yl)methanethione

Cat. No.: B11601584
M. Wt: 445.4 g/mol
InChI Key: JWHNFNVSPOZSLP-UHFFFAOYSA-N
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Description

5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the indole ring.

    Morpholine-4-carbothioylation: Attachment of the morpholine-4-carbothioyl group.

    Phenoxyethylation: Addition of the phenoxyethyl group.

Each step requires specific reagents and conditions, such as bromine for bromination, morpholine and thiophosgene for morpholine-4-carbothioylation, and phenoxyethyl bromide for phenoxyethylation. Reaction conditions may include solvents like dichloromethane, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may provide insights into designing new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their functions and triggering specific cellular pathways. Detailed studies would be required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler indole derivative with a bromine atom.

    3-(Morpholine-4-carbothioyl)indole: An indole derivative with a morpholine-4-carbothioyl group.

    1-(2-Phenoxyethyl)indole: An indole derivative with a phenoxyethyl group.

Uniqueness

5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE is unique due to the combination of its functional groups, which may impart distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C21H21BrN2O2S

Molecular Weight

445.4 g/mol

IUPAC Name

[5-bromo-1-(2-phenoxyethyl)indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C21H21BrN2O2S/c22-16-6-7-20-18(14-16)19(21(27)23-8-11-25-12-9-23)15-24(20)10-13-26-17-4-2-1-3-5-17/h1-7,14-15H,8-13H2

InChI Key

JWHNFNVSPOZSLP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC=CC=C4

Origin of Product

United States

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